1-(6-Bromoindolin-1-yl)ethanone solubility profile
1-(6-Bromoindolin-1-yl)ethanone solubility profile
An In-Depth Technical Guide to the Solubility Profile of 1-(6-Bromoindolin-1-yl)ethanone
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. This guide provides a comprehensive technical framework for characterizing the solubility profile of the novel synthetic intermediate, 1-(6-Bromoindolin-1-yl)ethanone. We move beyond rote protocols to elucidate the underlying physicochemical principles that govern experimental design, offering researchers, scientists, and drug development professionals a robust methodology for thorough solubility assessment. This document details thermodynamic and kinetic solubility determination, explores the critical influence of pH, temperature, and solvent systems, and introduces computational tools for predictive analysis. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a cornerstone for preclinical development and formulation strategies.
Introduction: The Critical Role of Solubility in Drug Development
In the trajectory of drug discovery and development, the aqueous solubility of a compound is a paramount physical property. It directly influences absorption, distribution, metabolism, and excretion (ADME) characteristics, ultimately dictating the in vivo performance of a potential therapeutic agent.[1] A compound with poor aqueous solubility often faces significant hurdles, including low and erratic bioavailability, which can lead to suboptimal therapeutic efficacy and increased development costs.[2]
1-(6-Bromoindolin-1-yl)ethanone (Figure 1) is a substituted indoline derivative, a scaffold of interest in medicinal chemistry. Its physicochemical properties, particularly solubility, are yet to be extensively documented. This guide, therefore, serves as a foundational document, outlining a systematic approach to fully characterize its solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for its classification under the Biopharmaceutics Classification System (BCS) and for the rational design of future formulations.[3][4][5][6] The BCS framework categorizes drugs based on their solubility and permeability, providing a scientific basis for predicting in vivo performance from in vitro measurements.[5][6]
Figure 1: Chemical Structure of 1-(6-Bromoindolin-1-yl)ethanone
| Identifier | Value |
| IUPAC Name | 1-(6-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
| CAS Number | 114744-53-5 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
Data sourced from BLDpharm.[7]
This guide will provide detailed, field-tested protocols and the scientific rationale necessary to build a comprehensive solubility package for 1-(6-Bromoindolin-1-yl)ethanone, enabling informed decisions in the development pipeline.
Theoretical Foundation: Predicting Solubility Behavior
Before embarking on extensive experimental work, in silico prediction of key physicochemical properties provides invaluable foresight, guiding experimental design and resource allocation. For 1-(6-Bromoindolin-1-yl)ethanone, the most influential parameters are its lipophilicity (logP) and its acid dissociation constant (pKa).
Predicted Physicochemical Properties
Using established computational algorithms, such as those available in ACD/Percepta or ChemAxon's Marvin Suite, we can estimate the following properties for 1-(6-Bromoindolin-1-yl)ethanone.[3][8][9]
| Property | Predicted Value | Implication for Solubility |
| logP | ~2.8 - 3.2 | Indicates significant lipophilicity and suggests low intrinsic aqueous solubility. |
| pKa (most basic) | ~ -3.5 to -4.5 | The amide nitrogen is predicted to be extremely weakly basic. The compound is effectively neutral across the entire physiological pH range (1-8). |
| pKa (most acidic) | > 14 | Lacks any significant acidic protons. |
Causality & Insight: The high predicted logP value is the primary indicator that 1-(6-Bromoindolin-1-yl)ethanone will likely exhibit poor water solubility. The lack of an ionizable center within the physiological pH range (a predicted pKa far outside 0-14) signifies that its solubility will be largely independent of pH.[1][7] This is a critical insight, as it implies that pH modification of formulations will not be a viable strategy for enhancing its solubility. This contrasts sharply with weak acids or bases, whose solubility can be dramatically altered with pH changes, as described by the Henderson-Hasselbalch equation.[10]
Experimental Determination of Solubility
A multi-tiered experimental approach is essential to build a complete solubility profile. This involves distinguishing between kinetic solubility for initial screening and thermodynamic solubility for definitive characterization.
Kinetic vs. Thermodynamic Solubility
It is crucial to understand the distinction between these two measurements as they serve different purposes in the drug discovery process.
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Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is useful for early-stage screening.
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Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid form of the substance.[13][14][15] This is the "gold standard" measurement required for biopharmaceutical classification and late-stage development.[16]
The workflow below illustrates the decision-making process for solubility assessment.
Caption: High-level workflow for solubility assessment.
Gold Standard: Equilibrium Solubility via the Shake-Flask Method
The Shake-Flask method, as endorsed by regulatory bodies and pharmacopeias like the USP, is the definitive method for determining thermodynamic solubility.[16]
Protocol: Shake-Flask Solubility Determination
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Materials & Equipment:
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1-(6-Bromoindolin-1-yl)ethanone (solid, purity >98%)
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Glass vials (e.g., 4 mL) with screw caps
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Orbital shaker with temperature control
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Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
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Calibrated analytical balance
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HPLC-UV system
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, and other relevant organic or mixed-solvent systems.
-
-
Procedure:
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Add an excess amount of solid 1-(6-Bromoindolin-1-yl)ethanone to a pre-weighed vial. The key is to ensure a solid phase remains at equilibrium.
-
Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., PBS pH 7.4) to the vial.
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Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
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Equilibrate the samples for a sufficient duration. Expert Insight: Equilibrium is not assumed; it must be proven. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical.
-
After equilibration, remove the vials and allow any suspended particles to settle.
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Separate the solid from the supernatant by centrifugation at high speed or by filtering through a 0.22 µm filter. Causality: This step is critical to prevent solid particles from artificially inflating the measured concentration. The filter material should be validated for low compound binding.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase and quantify the concentration of 1-(6-Bromoindolin-1-yl)ethanone using a validated HPLC-UV method against a standard curve.
-
-
Self-Validation:
-
The protocol's integrity is confirmed by the convergence of solubility values at successive time points.
-
The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed.
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The pH of the final solution should be measured to ensure it has not shifted significantly during the experiment.
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Factors Influencing the Solubility of 1-(6-Bromoindolin-1-yl)ethanone
A comprehensive profile requires testing under various conditions that mimic physiological environments and formulation possibilities.
Effect of pH
As predicted by in silico analysis, 1-(6-Bromoindolin-1-yl)ethanone is a neutral compound. Therefore, its solubility is expected to be independent of pH across the physiological range.
Experimental Design: To confirm this, thermodynamic solubility should be determined in standard buffers representing key physiological compartments:
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pH 1.2: Simulating gastric fluid.
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pH 4.5: Simulating the upper intestine.
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pH 6.8 - 7.4: Simulating the lower intestine and blood.
A flat solubility profile across these pH values would validate the in silico prediction and confirm that pH modification is not a viable solubility enhancement strategy.
Effect of Temperature
Most dissolution processes are endothermic, meaning solubility increases with temperature.[1] Experimental Design: The shake-flask experiment should be conducted at a minimum of two temperatures:
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25°C (Room Temperature): Standard for comparative data.
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37°C (Physiological Temperature): Relevant for predicting in vivo behavior.
Comparing the results will reveal the thermodynamic relationship between temperature and solubility for this compound.
Effect of Co-solvents
Given the predicted low aqueous solubility, the use of co-solvents is a primary strategy for creating suitable formulations or analytical stock solutions.[9] Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.
Experimental Design: A co-solvent study should be performed using the shake-flask method with various concentrations of common pharmaceutical co-solvents.
| Co-solvent System | Rationale |
| Water/Ethanol (0-50% v/v) | Commonly used in oral liquid formulations. |
| Water/Propylene Glycol (0-50% v/v) | A versatile solvent used in oral, topical, and injectable formulations. |
| Water/PEG 400 (0-50% v/v) | A non-volatile co-solvent often used in soft gelatin capsules and parenteral formulations. |
Plotting solubility as a function of the co-solvent percentage will quantify the enhancement effect and inform formulation development. The solubility is expected to increase exponentially with the fraction of the co-solvent.
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Figure 1: Structure of 1-(6-Bromoindolin-1-yl)ethanone with carbon atoms numbered for spectral assignment.